5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of polypeptides and other macromolecules.
Preparation Methods
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of amine groups using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Biology: The compound is utilized in the study of protein interactions and the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid involves its ability to form stable complexes with various molecular targets. The Fmoc group provides protection to amine groups, allowing for selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for the synthesis of complex macromolecules and the study of molecular interactions .
Comparison with Similar Compounds
Similar compounds include:
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid: This compound shares a similar spirocyclic structure but includes an additional oxygen atom in the ring.
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.5]nonane-7-carboxylic acid: Another closely related compound with slight variations in the spirocyclic framework.
The uniqueness of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDSMGRKREILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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